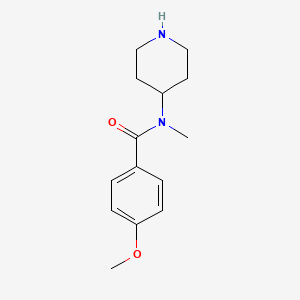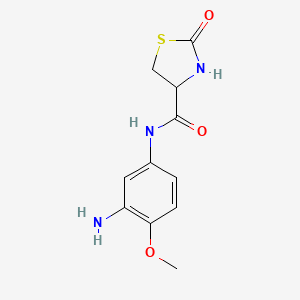
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide, also known as CP-122,288, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide has been found to produce a range of biochemical and physiological effects in the body. It has been found to reduce inflammation and pain, as well as to have anticonvulsant and neuroprotective effects. In addition, it has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to determine the safety and efficacy of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide in humans, which may pave the way for its clinical development as a therapeutic agent.
Conclusion:
In conclusion, 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its wide range of biological activities and potential use in the treatment of various diseases make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in humans.
Synthesemethoden
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of 4-dimethylaminopyridine and sodium carbonate. The resulting compound is then treated with thionyl chloride to form the final product, 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-3-4-13(12(14)9-10)19(17,18)16(2)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPUOTCXVFRRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)C2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
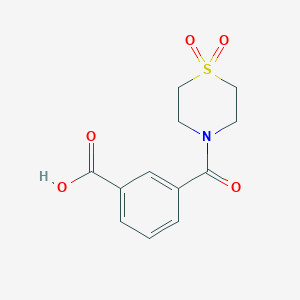
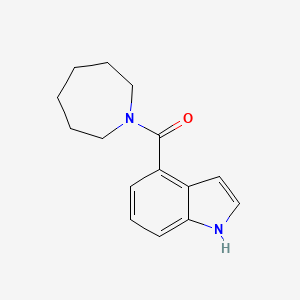

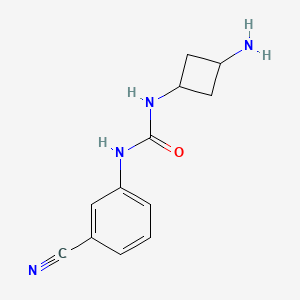
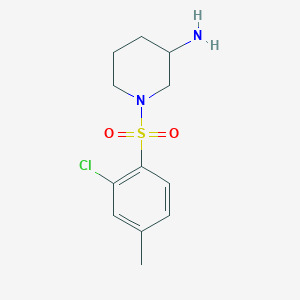



![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)

